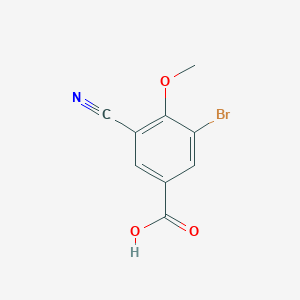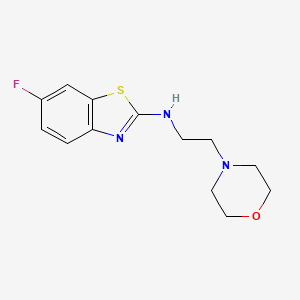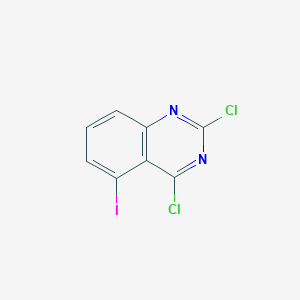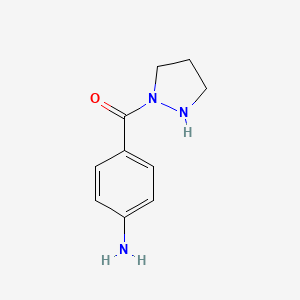
2-氯-5-碘喹唑啉-4-胺
描述
2-Chloro-5-iodoquinazolin-4-amine is an organic compound with the molecular formula C8H5ClIN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of chlorine and iodine substituents at the 2 and 5 positions, respectively, and an amino group at the 4 position. It appears as a white to light yellow crystalline powder and is soluble in common organic solvents such as dimethyl sulfoxide, dichloromethane, and acetonitrile .
科学研究应用
2-Chloro-5-iodoquinazolin-4-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Mode of Action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on the targets and mode of action of 2-Chloro-5-iodoquinazolin-4-amine, it’s difficult to determine the exact biochemical pathways this compound affects .
Pharmacokinetics
These properties can significantly affect a drug’s bioavailability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodoquinazolin-4-amine typically involves the reaction of 4-amino-5-iodoquinazoline with chloroacetyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 4-amino-5-iodoquinazoline
Reagent: Chloroacetyl chloride
Solvent: Anhydrous dichloromethane
Conditions: Inert atmosphere (nitrogen), room temperature
The reaction proceeds through the formation of an intermediate, which is then converted to the final product, 2-Chloro-5-iodoquinazolin-4-amine .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-iodoquinazolin-4-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Chloro-5-iodoquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Sonogashira Coupling: Involves palladium and copper catalysts with alkynes.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups such as alkyl, aryl, or heteroaryl groups .
相似化合物的比较
Similar Compounds
2-Chloro-4-anilinoquinazoline: A related compound with similar structural features but different substituents.
5-Iodo-2-methylquinazoline: Another quinazoline derivative with iodine at the 5 position and a methyl group at the 2 position.
4-Aminoquinazoline: The parent compound without the chlorine and iodine substituents.
Uniqueness
2-Chloro-5-iodoquinazolin-4-amine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity.
属性
IUPAC Name |
2-chloro-5-iodoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3/c9-8-12-5-3-1-2-4(10)6(5)7(11)13-8/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYVUPMEGWRUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653121 | |
| Record name | 2-Chloro-5-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107694-85-8 | |
| Record name | 2-Chloro-5-iodo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B1387728.png)


![6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387732.png)
